6-(3-Cyanophenyl)picolinic acid

Vue d'ensemble

Description

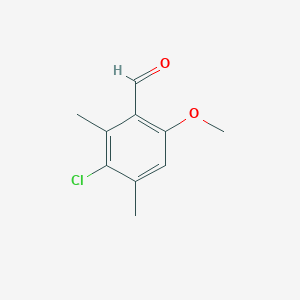

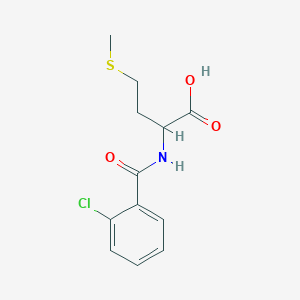

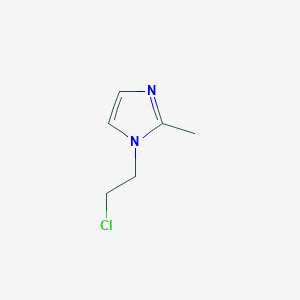

6-(3-Cyanophenyl)picolinic acid is a chemical compound with the CAS Number: 887981-96-6. Its molecular weight is 224.22 and its IUPAC name is 6-(3-cyanophenyl)-2-pyridinecarboxylic acid . It is a derivative of picolinic acid, which is a white solid that is soluble in water .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C13H8N2O2 . The InChI code for this compound is 1S/C13H8N2O2/c14-8-9-3-1-4-10(7-9)11-5-2-6-12(15-11)13(16)17/h1-7H,(H,16,17) .Applications De Recherche Scientifique

1. Sensitizers in Lanthanide Chemistry

6-(3-Cyanophenyl)picolinic acid has been studied for its role as a sensitizer in lanthanide chemistry. For instance, 6-phosphoryl picolinic acid derivatives, a related compound, have been synthesized and used as europium and terbium sensitizers. These compounds exhibit enhanced emission intensity and stability in comparison to carboxylate analogues, demonstrating their potential in photophysical applications (Andres & Chauvin, 2011).

2. Organic Light-Emitting Diodes (OLEDs)

Picolinic acid derivatives have found applications in the development of organic light-emitting diodes (OLEDs). Studies on iridium complexes with picolinic acid N-oxide as the ancillary ligand have shown that these complexes are highly efficient and exhibit exceptional photophysical, electrochemical, and electroluminescent properties, making them suitable for use in high-performance PhOLEDs (Seo et al., 2010).

3. Synthesis of Pharmaceuticals and Agrochemicals

This compound and its derivatives are utilized in the synthesis of various pharmaceuticals and agrochemicals. For example, 3-Carbamoyl-α-picolinic acid, a product derived from picolinic acid, serves as a versatile building block in the synthesis of these compounds (Ogawa et al., 2000).

4. Anticancer Research

Research has been conducted on organometallic half-sandwich iridium complexes involving picolinic acid derivatives. These complexes exhibit potential in anticancer applications due to their ability to form adducts with DNA and their cytotoxic potency toward human ovarian cancer cells (Liu et al., 2011).

5. Catalysis and Molecular Devices

The coupling of picolinic acid with other compounds can lead to the creation of mono- and bis-amides, which are of interest for potential applications in catalysis, coordination chemistry, and molecular devices. These amides offer unique structural and chemical properties that are valuable in these fields (Devi et al., 2015).

6. Photophysics and Electronics

The synthesis of heteroleptic cyclometallated iridium(III) complexes using picolinic acid derivatives has been explored for their photophysical properties. These compounds exhibit efficient phosphorescence with a range of colors, making them suitable for applications in electronics and lighting (Sanner et al., 2019).

Mécanisme D'action

Target of Action

The primary target of 6-(3-Cyanophenyl)picolinic acid, a derivative of picolinic acid, is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

This compound interacts with its targets by binding to ZFPs . This binding changes the structures of ZFPs and disrupts zinc binding, thereby inhibiting their function .

Biochemical Pathways

This compound is synthesized via the kynurenine pathway , a metabolic pathway that leads to the production of nicotinamide adenine dinucleotide (NAD) from tryptophan . The kynurenine pathway has been implicated in the pathogenesis of a range of neuro-inflammatory diseases .

Pharmacokinetics

It’s known that picolinic acid, the parent compound, is a metabolite of tryptophan and is produced in the body on a daily basis .

Result of Action

The binding of this compound to ZFPs results in the inhibition of their function . This has been shown to have anti-viral effects in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

It is known that picolinic acid, a related compound, plays a role in the metabolism of the essential amino acid tryptophan . It is also involved in the kynurenine pathway, a complex metabolic pathway that produces several bioactive compounds .

Cellular Effects

Picolinic acid, a related compound, has been shown to have broad-spectrum antiviral activity against enveloped viruses, including SARS-CoV-2 and influenza A virus . It inhibits the entry of enveloped viruses by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .

Molecular Mechanism

A novel decarboxylase, PicC, has been identified that is responsible for the decarboxylation of 3,6-dihydroxypicolinic acid, a related compound, into 2,5-dihydroxypyridine . This suggests that 6-(3-Cyanophenyl)picolinic acid may also interact with enzymes and other biomolecules in a similar manner.

Dosage Effects in Animal Models

Picolinic acid, a related compound, has been shown to exhibit promising antiviral activity against SARS-CoV-2 and influenza A virus in pre-clinical animal models . The dosage effects of this compound in animal models have not been studied.

Metabolic Pathways

This compound is likely involved in the metabolism of the essential amino acid tryptophan, similar to picolinic acid . It is also likely involved in the kynurenine pathway, a complex metabolic pathway that produces several bioactive compounds .

Propriétés

IUPAC Name |

6-(3-cyanophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c14-8-9-3-1-4-10(7-9)11-5-2-6-12(15-11)13(16)17/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCOZAVSZIZHBRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC(=CC=C2)C(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-4-[(chloroacetyl)amino]-2-methoxybenzoic acid](/img/structure/B3024844.png)

![2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol](/img/structure/B3024850.png)

![1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B3024851.png)

![2-[(4-Chlorophenyl)thio]-5-nitrobenzoic acid](/img/structure/B3024853.png)

![4-Chloroimidazo[1,5-a]quinoxaline](/img/structure/B3024856.png)

![2-chloro-N-[4-(3-methylphenoxy)phenyl]acetamide](/img/structure/B3024860.png)